molecular formula C15H13NS B14606544 Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- CAS No. 58461-96-4

Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-

Cat. No.: B14606544
CAS No.: 58461-96-4
M. Wt: 239.3 g/mol
InChI Key: CWBHABVRCGVSRX-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- is an organic compound that belongs to the class of aromatic amines It features a benzene ring attached to an amine group, with a thioether linkage to a phenylpropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- typically involves the reaction of benzenamine with 3-phenyl-2-propynyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the propynyl chloride, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Nitrobenzenes and halobenzenes.

Scientific Research Applications

Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simple aromatic amine with a benzene ring attached to an amine group.

    Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.

    Thiophenol: Features a phenyl group attached to a thiol group.

Uniqueness

Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- is unique due to its combination of an aromatic amine with a thioether linkage to a phenylpropynyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58461-96-4

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

2-(3-phenylprop-2-ynylsulfanyl)aniline

InChI

InChI=1S/C15H13NS/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,12,16H2

InChI Key

CWBHABVRCGVSRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCSC2=CC=CC=C2N

Origin of Product

United States

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